
Bromoisocyanuric acid monosodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoisocyanuric acid monosodium salt hydrate is a chemical compound with the molecular formula C3H2BrN3NaO3. It is a white to almost white powder or crystalline substance that is insoluble in water . This compound is commonly used in various chemical reactions due to its brominating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bromoisocyanuric acid monosodium salt hydrate typically involves the bromination of isocyanuric acid. The reaction is carried out in the presence of sodium hydroxide and bromine. The general reaction can be represented as follows:
C3H3N3O3+Br2+NaOH→C3H2BrN3NaO3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Bromoisocyanuric acid monosodium salt hydrate primarily undergoes bromination reactions. It can also participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Bromination: The compound acts as a brominating agent in organic synthesis. It is used in the presence of solvents like acetonitrile or dichloromethane.
Substitution: In substitution reactions, common reagents include nucleophiles such as amines or thiols.
Major Products Formed:
Bromination: The major products are brominated organic compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted isocyanuric acid derivatives.
Applications De Recherche Scientifique
Bromoisocyanuric acid monosodium salt hydrate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the preparation of brominated compounds that have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of bromoisocyanuric acid monosodium salt hydrate involves the release of bromine atoms. These bromine atoms can react with various substrates, leading to the formation of brominated products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being brominated .
Comparaison Avec Des Composés Similaires
Chlorine-based Isocyanurates: Such as trichloroisocyanuric acid and sodium dichloroisocyanurate.
Iodine-based Isocyanurates: Such as iodinated isocyanuric acid derivatives.
Comparison:
Bromoisocyanuric Acid Monosodium Salt Hydrate: Known for its strong brominating properties, making it highly effective in bromination reactions.
Chlorine-based Isocyanurates: These compounds are more commonly used as disinfectants and bleaching agents due to their chlorine content.
Iodine-based Isocyanurates: These are less commonly used but can be effective in specific iodination reactions.
This compound stands out due to its specific brominating capabilities, which are not as readily achieved with chlorine or iodine-based compounds .
Propriétés
Formule moléculaire |
C3H2BrN3NaO3 |
|---|---|
Poids moléculaire |
230.96 g/mol |
InChI |
InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10); |
Clé InChI |
IJHDOBSNVJQQNG-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)NC(=O)N(C(=O)N1)Br.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide](/img/structure/B15134448.png)
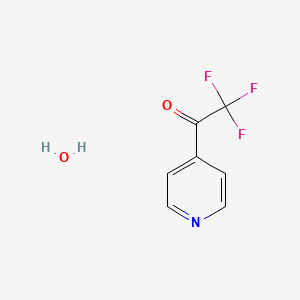

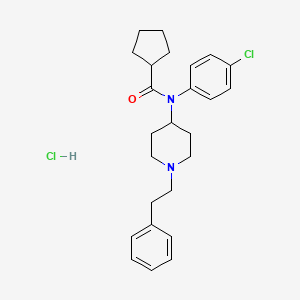


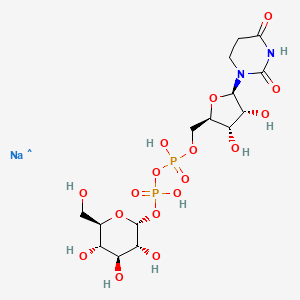
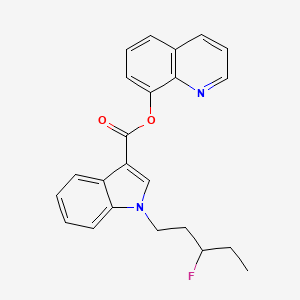
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
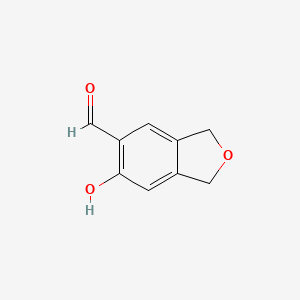

![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
